molecular formula C5HCl3O2 B12955391 2,4,5-Trichlorocyclopent-4-ene-1,3-dione CAS No. 5723-65-9

2,4,5-Trichlorocyclopent-4-ene-1,3-dione

Cat. No.: B12955391
CAS No.: 5723-65-9
M. Wt: 199.41 g/mol
InChI Key: XNUSIBKDAVFCCC-UHFFFAOYSA-N
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Description

2,4,5-Trichlorocyclopent-4-ene-1,3-dione is an organic compound with the molecular formula C5HCl3O2 and a molecular weight of 199.419 g/mol This compound is characterized by the presence of three chlorine atoms attached to a cyclopentene ring, which also contains two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione typically involves the chlorination of cyclopentene derivatives. One common method involves the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst to form the trichlorinated product . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5-Trichlorocyclopent-4-ene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorocyclopent-4-ene-1,3-dione involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The presence of chlorine atoms enhances its electrophilicity, making it reactive towards nucleophilic attack . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse products makes it valuable in synthetic chemistry and research .

Properties

CAS No.

5723-65-9

Molecular Formula

C5HCl3O2

Molecular Weight

199.41 g/mol

IUPAC Name

2,4,5-trichlorocyclopent-4-ene-1,3-dione

InChI

InChI=1S/C5HCl3O2/c6-1-2(7)5(10)3(8)4(1)9/h3H

InChI Key

XNUSIBKDAVFCCC-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)C(=C(C1=O)Cl)Cl)Cl

Origin of Product

United States

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